molecular formula C22H28N2O2 B2446489 N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE CAS No. 1797872-99-1

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE

Cat. No.: B2446489
CAS No.: 1797872-99-1
M. Wt: 352.478
InChI Key: ZALSFGOBRZJCCX-UHFFFAOYSA-N
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Description

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the investigation of central nervous system (CNS) targets. This propanamide derivative features a molecular scaffold common to compounds studied for their interaction with neurological receptors . Its structure combines a 3-methoxypiperidine moiety linked via a phenyl bridge to a 2-methylphenyl-propanamide group, a design that suggests potential for modulating key signaling pathways in the brain. Compounds within the propanamide and piperidine structural classes have been extensively investigated for their affinity and activity at opioid receptors and other GPCRs . For instance, piperazine-based propanamides have been identified as a class of kappa opioid receptor (KOR) antagonists, which are valuable tools for studying depression, anxiety, and addiction . Furthermore, propionamide derivatives have been designed as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, representing a promising approach for developing novel analgesics . The structural elements present in this compound indicate its primary research value lies in probing these and related biological systems to elucidate new mechanisms and therapeutic potentials. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-17-6-3-4-7-18(17)9-14-22(25)23-19-10-12-20(13-11-19)24-15-5-8-21(16-24)26-2/h3-4,6-7,10-13,21H,5,8-9,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALSFGOBRZJCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a ketone.

    Coupling with Phenyl Ring: The piperidine derivative is then coupled with a phenyl ring through a nucleophilic substitution reaction.

    Propanamide Formation: The final step involves the formation of the propanamide moiety through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles like halogens, Lewis acids as catalysts.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The piperidine ring and methoxy group are crucial for binding to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)propanamide: Similar structure but with a different substitution pattern on the phenyl ring.

    N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)propanamide: Another isomer with a different position of the tolyl group.

Uniqueness

N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for targeted research and development.

Biological Activity

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2-methylphenyl)propanamide is a synthetic organic compound that has gained attention in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A piperidine ring substituted with a methoxy group .
  • A phenyl ring .
  • A propanamide moiety .

This unique combination of functional groups is believed to contribute to its biological activity.

This compound is hypothesized to interact with various biological targets, including receptors and enzymes. Its mechanism may involve:

  • Agonistic or antagonistic activity at neurotransmitter receptors, influencing signal transduction pathways.
  • Modulation of enzyme activity, potentially affecting metabolic processes.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
  • Antidepressant-like Effects : Animal models have shown that the compound can produce antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels.
  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.

In Vitro Studies

In vitro studies have demonstrated the following:

  • Cell Viability Assays : this compound showed significant cytoprotective effects on neuronal cell lines exposed to oxidative stress.
  • Receptor Binding Assays : Binding affinity studies indicated that the compound has a high affinity for certain serotonin receptors, supporting its potential antidepressant properties.

In Vivo Studies

Animal studies have provided insights into the compound's efficacy:

  • Behavioral Tests : In rodent models, administration of the compound resulted in decreased depressive-like behaviors in forced swim tests and tail suspension tests.
  • Neuroprotective Effects : The compound reduced neuronal loss in models of ischemic stroke, highlighting its potential as a neuroprotective agent.

Comparative Analysis

To understand the uniqueness of this compound, we compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound APiperidine derivative with no methoxy groupLimited neuroprotective effects
Compound BBenzamide with different substituentsModerate anti-inflammatory properties
This compoundMethoxy-substituted piperidineSignificant neuroprotective and antidepressant effects

Q & A

Basic Research Questions

Q. What are the recommended experimental strategies for optimizing the synthesis of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors influencing yield, while response surface methodology (RSM) optimizes conditions. Purification techniques such as recrystallization or chromatography should follow, guided by TLC/HPLC monitoring .
  • Key Considerations : Prioritize solvent compatibility with the methoxypiperidine moiety to avoid side reactions like demethylation or ring-opening.

Q. How can structural discrepancies in synthesized batches of this compound be resolved?

  • Methodological Answer : Combine NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, 2D-COSY) with X-ray crystallography to confirm stereochemistry and substituent positioning. For example, NOESY experiments can resolve spatial proximity of the methoxypiperidine and methylphenyl groups .
  • Validation : Cross-reference spectral data with computational models (e.g., DFT-optimized structures) to validate bond angles and torsional strain .

Q. What analytical methods are suitable for purity assessment of this compound?

  • Methodological Answer : Use HPLC-UV/HRMS for quantitative purity analysis (≥95% threshold) and LC-MS/MS to detect trace impurities. Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability .
  • Caution : Avoid over-reliance on GC-MS due to potential thermal degradation of the amide bond .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets (e.g., GPCRs)?

  • Methodological Answer : Perform ensemble docking using multiple receptor conformations (e.g., from MD simulations) to account for the flexibility of the methoxypiperidine group. Prioritize targets like κ-opioid receptors, given structural similarities to fentanyl analogs .
  • Validation : Validate docking poses via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics and affinity .

Q. What strategies address contradictory data in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., RAW 264.7 macrophages vs. HeLa) to differentiate context-dependent effects. Use metabolomics to track downstream pathways (e.g., COX-2 inhibition vs. ROS generation) .
  • Meta-Analysis : Cross-reference IC50_{50} values with structural analogs (e.g., piperidine sulfonamide derivatives) to identify SAR trends .

Q. How can computational methods predict metabolic pathways and toxicity risks?

  • Methodological Answer : Apply in silico tools like ADMET Predictor™ or GLORYx to model Phase I/II metabolism. Focus on demethylation of the methoxy group (CYP3A4-mediated) and amide hydrolysis. Validate predictions via in vitro microsomal assays .
  • Risk Mitigation : Screen for reactive metabolites (e.g., quinone intermediates) using glutathione trapping assays .

Q. What advanced reactor designs improve scalability of the synthesis process?

  • Methodological Answer : Implement continuous flow reactors with immobilized catalysts (e.g., Pd/C packed beds) to enhance mass transfer and reduce reaction time. Monitor in-line via FTIR for real-time adjustment of stoichiometry .
  • Separation Optimization : Integrate membrane distillation or centrifugal partition chromatography (CPC) for large-scale purification .

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